molecular formula C18H14BrN3O4 B5912473 5-BROMO-N~2~-(4-{1-[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-2-FURAMIDE

5-BROMO-N~2~-(4-{1-[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-2-FURAMIDE

Cat. No.: B5912473
M. Wt: 416.2 g/mol
InChI Key: ODEZXCVIJIFXTD-NHDPSOOVSA-N
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Description

5-BROMO-N~2~-(4-{1-[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-2-FURAMIDE is a complex organic compound that features a bromine atom, a furylcarbonyl group, and a hydrazono group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N~2~-(4-{1-[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-2-FURAMIDE typically involves multiple steps:

    Formation of the Furylcarbonyl Hydrazone: This step involves the reaction of a furylcarbonyl compound with hydrazine under acidic or basic conditions to form the hydrazone.

    Coupling Reaction: The final step involves coupling the brominated intermediate with a phenyl-furamide derivative under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N~2~-(4-{1-[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-2-FURAMIDE can undergo various types of chemical reactions:

    Oxidation: The furyl and hydrazono groups can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Oxidized derivatives of the furyl and hydrazono groups.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-BROMO-N~2~-(4-{1-[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-2-FURAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of hydrazono and furylcarbonyl groups with biological targets.

Mechanism of Action

The mechanism of action of 5-BROMO-N~2~-(4-{1-[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-2-FURAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, while the furylcarbonyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-BROMOBENZAMIDE: Similar in structure but lacks the furylcarbonyl and hydrazono groups.

    N-METHYL-2-BROMOBENZAMIDE: Similar but with a methyl group instead of the hydrazono group.

Uniqueness

5-BROMO-N~2~-(4-{1-[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-2-FURAMIDE is unique due to the presence of both the furylcarbonyl and hydrazono groups, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

5-bromo-N-[4-[(Z)-N-(furan-2-carbonylamino)-C-methylcarbonimidoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O4/c1-11(21-22-18(24)14-3-2-10-25-14)12-4-6-13(7-5-12)20-17(23)15-8-9-16(19)26-15/h2-10H,1H3,(H,20,23)(H,22,24)/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEZXCVIJIFXTD-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CO1)/C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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